molecular formula C12H8F3N3O3S B2447297 4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl benzenesulfonate CAS No. 956825-56-2

4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl benzenesulfonate

Cat. No.: B2447297
CAS No.: 956825-56-2
M. Wt: 331.27
InChI Key: JUNJBRBVQZBRPK-UHFFFAOYSA-N
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Description

4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl benzenesulfonate is a complex organic compound that features a pyrazole ring substituted with cyano, methyl, and trifluoromethyl groups, along with a benzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl benzenesulfonate typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under specific conditions For instance, the synthesis might start with the preparation of a pyrazole intermediate, which is then functionalized with cyano, methyl, and trifluoromethyl groups

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl benzenesulfonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl benzenesulfonate involves its interaction with specific molecular targets. These interactions can modulate biological pathways or chemical processes, depending on the context of its use. For example, in medicinal chemistry, the compound might bind to enzymes or receptors, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

  • 4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl benzoate
  • 4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl phenylsulfonate

Uniqueness

What sets 4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl benzenesulfonate apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions or transformations that other similar compounds might not provide.

Properties

IUPAC Name

[4-cyano-2-methyl-5-(trifluoromethyl)pyrazol-3-yl] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O3S/c1-18-11(9(7-16)10(17-18)12(13,14)15)21-22(19,20)8-5-3-2-4-6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNJBRBVQZBRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C#N)OS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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